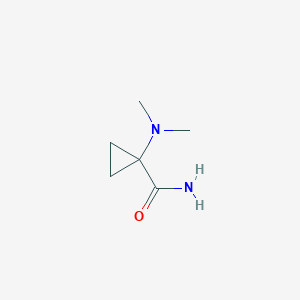
1-(Dimethylamino)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethylamino)cyclopropanecarboxamide, also known as DMAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMAC is a cyclic amide that contains a dimethylamino group and a cyclopropane ring. It has a molecular formula of C7H13NO and a molecular weight of 127.18 g/mol.
Mechanism Of Action
The mechanism of action of 1-(Dimethylamino)cyclopropanecarboxamide is not fully understood, but it is believed to act as a prodrug that is metabolized in the body to release its active form. 1-(Dimethylamino)cyclopropanecarboxamide is thought to inhibit the activity of enzymes that are involved in various cellular processes, such as DNA replication and protein synthesis. This inhibition leads to the disruption of cellular function and ultimately results in cell death.
Biochemical And Physiological Effects
1-(Dimethylamino)cyclopropanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(Dimethylamino)cyclopropanecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. 1-(Dimethylamino)cyclopropanecarboxamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, 1-(Dimethylamino)cyclopropanecarboxamide has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
1-(Dimethylamino)cyclopropanecarboxamide has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is readily available from commercial sources. 1-(Dimethylamino)cyclopropanecarboxamide is also stable under a range of conditions and can be stored for extended periods of time. However, 1-(Dimethylamino)cyclopropanecarboxamide has some limitations as well. It can be toxic to cells at high concentrations and may require special handling precautions. In addition, 1-(Dimethylamino)cyclopropanecarboxamide can be difficult to purify due to its high boiling point and low solubility in common organic solvents.
Future Directions
There are several potential future directions for research on 1-(Dimethylamino)cyclopropanecarboxamide. One area of interest is the development of 1-(Dimethylamino)cyclopropanecarboxamide derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of 1-(Dimethylamino)cyclopropanecarboxamide's mechanism of action at the molecular level, which could provide insights into its potential therapeutic applications. Additionally, further studies are needed to determine the safety and efficacy of 1-(Dimethylamino)cyclopropanecarboxamide in humans, which could pave the way for its use as a therapeutic agent in the clinic.
Synthesis Methods
1-(Dimethylamino)cyclopropanecarboxamide can be synthesized through a two-step process. The first step involves the reaction of cyclopropanecarboxylic acid with dimethylamine in the presence of a catalyst, such as triethylamine. This reaction produces N,N-dimethylcyclopropanecarboxamide. The second step involves the conversion of N,N-dimethylcyclopropanecarboxamide to 1-(Dimethylamino)cyclopropanecarboxamide through the use of a dehydrating agent, such as thionyl chloride.
Scientific Research Applications
1-(Dimethylamino)cyclopropanecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-(Dimethylamino)cyclopropanecarboxamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. 1-(Dimethylamino)cyclopropanecarboxamide has also been studied for its use as a building block in the synthesis of novel materials, such as polymers and dendrimers. In organic synthesis, 1-(Dimethylamino)cyclopropanecarboxamide has been used as a reagent for the preparation of various compounds, including amides and esters.
properties
CAS RN |
176445-81-1 |
|---|---|
Product Name |
1-(Dimethylamino)cyclopropanecarboxamide |
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(dimethylamino)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-8(2)6(3-4-6)5(7)9/h3-4H2,1-2H3,(H2,7,9) |
InChI Key |
FLTBLHKZXLQXFI-UHFFFAOYSA-N |
SMILES |
CN(C)C1(CC1)C(=O)N |
Canonical SMILES |
CN(C)C1(CC1)C(=O)N |
synonyms |
Cyclopropanecarboxamide, 1-(dimethylamino)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



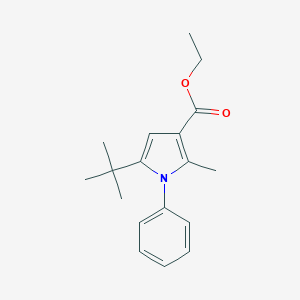
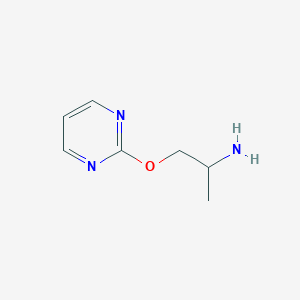
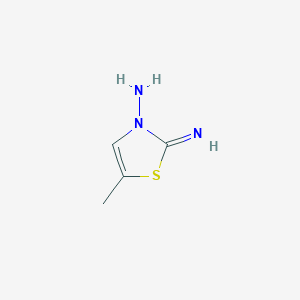
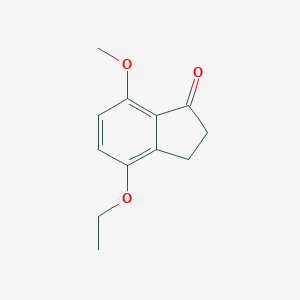
![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
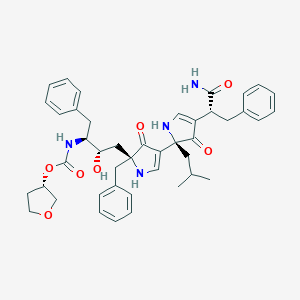
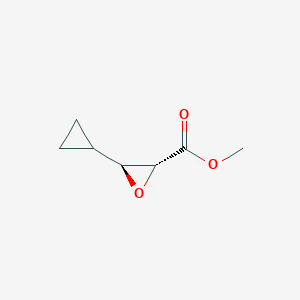
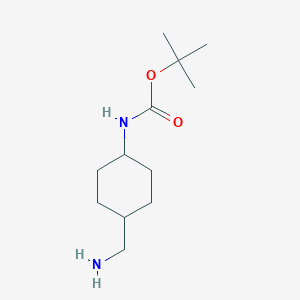
![6-(Chloromethyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B64072.png)
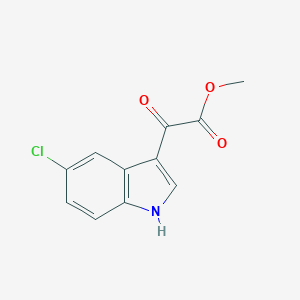



![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)